molecular formula C19H20N4O4S2 B2685674 (Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 378769-04-1

(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B2685674
CAS No.: 378769-04-1
M. Wt: 432.51
InChI Key: DRUHQMYZWGLOLY-UVTDQMKNSA-N
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Description

The compound “(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one” features a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thioxothiazolidin-4-one moiety via a methylene bridge. Key structural elements include:

  • 2-Hydroxyethylamino substituent at position 2 of the pyridopyrimidinone ring.
  • Tetrahydrofuran-2-ylmethyl group at position 3 of the thiazolidinone ring.
  • (Z)-Configuration of the methylidene bridge, critical for stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c24-8-6-20-16-13(17(25)22-7-2-1-5-15(22)21-16)10-14-18(26)23(19(28)29-14)11-12-4-3-9-27-12/h1-2,5,7,10,12,20,24H,3-4,6,8-9,11H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUHQMYZWGLOLY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378769-04-1
Record name 2-[(2-HYDROXYETHYL)AMINO]-3-{(Z)-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2 -THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ON E
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure and Properties

The molecular formula of the compound is C17H18N4O4S2C_{17}H_{18}N_{4}O_{4}S_{2} with a molar mass of approximately 406.48 g/mol. The structural components include a thiazolidinone core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the thiazolidinone scaffold's importance in developing anticancer agents. Thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thiazolidinones often act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. For instance, they can inhibit histone demethylases, which play critical roles in regulating gene expression associated with cancer progression .
  • Case Studies :
    • A study reported that certain thiazolidinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. These compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
    • Another investigation focused on the structural activity relationship (SAR) of thiazolidinones, revealing that specific modifications to the thiazolidinone ring could enhance anticancer activity significantly .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Inhibition of Biofilm Formation : Thiazolidinone derivatives have shown promising results in inhibiting biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, one study found that specific derivatives reduced biofilm biomass by over 50% at concentrations correlating with their minimum inhibitory concentration (MIC) .
  • Mechanisms of Action : The antimicrobial effects are often attributed to the disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Type Description
AnticancerInhibits cancer cell proliferation; effective against various cancer types
AntimicrobialInhibits biofilm formation; effective against S. aureus and P. aeruginosa
Enzyme InhibitionTargets histone demethylases and other metabolic enzymes
Structure ActivityModifications to the thiazolidinone core enhance biological activity

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidinones exhibit significant anticancer properties. The compound has been studied for its ability to inhibit histone demethylases (KDM4 and KDM5), which play crucial roles in cancer progression by regulating gene expression through histone modification. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent reduction in tumor growth .

Antimicrobial Properties

The thiazolidinone component is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess broad-spectrum antimicrobial properties. Studies have shown that modifications in the thiazolidinone ring can enhance antimicrobial efficacy .

Neuroprotective Effects

Emerging studies have suggested potential neuroprotective effects of related compounds through modulation of oxidative stress and inflammatory pathways. This aspect is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor. Investigations into the neuroprotective mechanisms are ongoing, with promising preliminary results indicating a need for further exploration .

Histone Demethylase Inhibition

The primary mechanism through which this compound exerts its anticancer effects is by inhibiting histone demethylases. By binding to the active site of these enzymes, it prevents the demethylation of specific lysine residues on histones, leading to altered chromatin structure and gene expression profiles conducive to tumor suppression .

Modulation of Cellular Signaling Pathways

Additionally, compounds similar to this one have been shown to influence various cellular signaling pathways involved in cell cycle regulation and apoptosis. This modulation can enhance the sensitivity of cancer cells to existing therapies, making it a valuable candidate for combination therapies in oncology .

Case Study 1: Inhibition of KDM4/5 in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of pyrido-pyrimidine derivatives against KDM4/5 enzymes in several cancer cell lines. Results demonstrated that specific modifications to the structure significantly increased potency, achieving IC50 values in the nanomolar range. This highlights the potential for developing targeted therapies based on this compound's scaffold .

Case Study 2: Antimicrobial Activity Assessment

A series of thiazolidinone derivatives were tested against common bacterial pathogens. The compound exhibited MIC values comparable to established antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The study emphasized structure-activity relationships that could guide future modifications for enhanced activity .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

Functional Group Reactivity Example Reactions
Thioxothiazolidin-4-one Nucleophilic substitution (S<sub>N</sub>2), oxidation, alkylationReaction with alkyl halides at the thione sulfur; oxidation to sulfoxide/sulfone
Pyridopyrimidine Core Electrophilic aromatic substitution (e.g., nitration, halogenation)Bromination at electron-rich positions; acid/base-catalyzed ring modifications
Hydroxyethylamino Group Condensation, acylation, oxidationFormation of Schiff bases with aldehydes; oxidation to carboxylic acid derivatives
Tetrahydrofuran Substituent Ring-opening under acidic conditions; hydrogen bondingAcid-catalyzed hydrolysis to diol derivatives

Nucleophilic Substitution at the Thiazolidinone Ring

The thioxo group (–S–) in the thiazolidinone ring is susceptible to nucleophilic attack. For example:

  • Alkylation : Reaction with methyl iodide forms a methylthio derivative.
    Thione+CH3ICH3S–Thiazolidinone\text{Thione} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{S–Thiazolidinone}

  • Oxidation : Hydrogen peroxide oxidizes the thione to sulfinic/sulfonic acids.
    Thione+H2O2Sulfoxide/Sulfone\text{Thione} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide/Sulfone}

Electrophilic Aromatic Substitution (EAS) on the Pyridopyrimidine Core

The pyridopyrimidine core undergoes EAS at electron-rich positions (e.g., C-6 or C-8):

  • Bromination : Using Br<sub>2</sub>/FeBr<sub>3</sub> introduces bromine atoms, enhancing halogenation potential .

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, enabling further functionalization.

Condensation Reactions via the Hydroxyethylamino Group

The –NH–CH<sub>2</sub>CH<sub>2</sub>OH group participates in:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.
    –NH–+RCHO–N=CH–R\text{–NH–} + \text{RCHO} \rightarrow \text{–N=CH–R}

  • Acylation : Acetyl chloride converts the amine to an acetamide derivative .

Redox Reactions

  • Oxidation of Thione : As noted earlier, thione → sulfoxide/sulfone.

  • Reduction of Methylene Group : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the exocyclic double bond to a single bond .

Comparative Reactivity with Analogues

Analog Compound Key Reaction Differentiation
Thiazolidinone derivativesAlkylation at sulfurLower steric hindrance in target compound
Pyridopyrimidine analoguesBromination at C-6Enhanced electron density due to fused rings
Hydroxyethylamine-containing drugsSchiff base formationHigher solubility due to tetrahydrofuran substituent

Experimental Conditions and Catalysts

  • Alkylation : Requires polar aprotic solvents (DMF, DMSO) and bases (K<sub>2</sub>CO<sub>3</sub>).

  • EAS Reactions : Lewis acids (FeBr<sub>3</sub>, AlCl<sub>3</sub>) enhance electrophilicity .

  • Oxidation : Perform in acetic acid with H<sub>2</sub>O<sub>2</sub> at 60°C .

Unresolved Questions and Research Gaps

  • Mechanistic Studies : Detailed kinetics of thione alkylation remain unexplored.

  • Catalyst Optimization : Role of transition-metal catalysts (e.g., Pd, Cu) in MCRs needs validation .

  • Biological Correlation : How specific reactions (e.g., sulfone formation) impact anticancer activity is unclear .

Comparison with Similar Compounds

Substituent Variations and Their Implications

Compound ID Pyridopyrimidinone Substituent (Position 2) Thiazolidinone Substituent (Position 3) Key Structural Features Hypothesized Impact
Target Compound 2-Hydroxyethylamino Tetrahydrofuran-2-ylmethyl Polar hydroxyethyl group enhances hydrophilicity; tetrahydrofuran improves stereochemical rigidity. Increased solubility and potential for hydrogen bonding; moderate steric hindrance .
Analog 1 2-Methoxyethylamino 3-Methoxypropyl Methoxy groups reduce polarity; longer alkyl chain increases lipophilicity. Lower aqueous solubility; potential for enhanced membrane permeability.
Analog 2 (4-Methylbenzyl)amino Tetrahydrofuran-2-ylmethyl Bulky benzyl group introduces aromaticity; tetrahydrofuran retained. Steric hindrance may limit target binding; aromaticity could favor π-π interactions in hydrophobic pockets.
Analog 3 3-Imidazolylpropylamino 1-Phenylethyl Imidazole adds basicity; phenylethyl enhances lipophilicity. Potential for pH-dependent reactivity; improved interaction with charged enzyme active sites.
Analog 4 Allylamino 3-Isopropyl or 3-Isobutyl Short alkyl chains reduce steric bulk; aliphatic substituents increase flexibility. Lower metabolic stability; possible susceptibility to oxidative degradation.

Physicochemical and Reactivity Comparisons

  • Solubility : The hydroxyethyl group in the target compound confers higher polarity compared to methoxyethyl (Analog 1) or benzyl (Analog 2) substituents, suggesting better aqueous solubility .
  • Electronic Effects: The thioxo group (C=S) in the thiazolidinone ring enhances electrophilicity, facilitating nucleophilic attack or metal chelation. This is consistent across analogs but modulated by substituents (e.g., electron-donating methoxy groups in Analog 1 may reduce reactivity) .

Q & A

Basic: What are the key synthetic steps for preparing (Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a multi-step condensation reaction. A common approach includes:

  • Knoevenagel Condensation : Reacting a pyrido[1,2-a]pyrimidin-4-one derivative with a thioxothiazolidin-4-one precursor in glacial acetic acid under reflux (5–7 hours). Anhydrous sodium acetate is often used as a catalyst .
  • Monitoring : Reaction progress is tracked via TLC (e.g., 20% ethyl acetate in n-hexane).
  • Purification : Crude product is precipitated in ice-cold water, filtered, and recrystallized using ethanol or acetonitrile .
  • Z-Isomer Confirmation : The stereochemistry is confirmed by NOESY NMR or X-ray crystallography to ensure the Z-configuration of the methylene group .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Rigorous characterization requires:

  • FT-IR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Multinuclear NMR : ¹H and ¹³C NMR to resolve the stereochemistry and substituent positions (e.g., methylene protons at δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (±2 ppm accuracy).
  • X-ray Crystallography : Definitive structural elucidation, particularly for resolving Z/E isomerism .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization employs Design of Experiments (DoE) and machine learning :

  • DoE : Factors like temperature, solvent ratio, and catalyst loading are varied systematically. Response surface methodology (RSM) identifies optimal conditions .
  • Bayesian Optimization : Algorithms predict high-yield conditions with fewer experiments by iteratively updating probability models .
  • Case Study : For similar thiazolidinone derivatives, acetic acid reflux with a 1:1.2 molar ratio of precursors increased yields from 48% to 85% .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?

Discrepancies often arise in stereochemical assignments or electronic properties:

  • Multi-Technique Validation : Cross-check NMR/IR data with X-ray structures to confirm geometry .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Dynamic Effects : Account for solvent interactions or tautomerism in computational models, which may explain deviations in UV-Vis or IR spectra .

Advanced: What computational tools are recommended for modeling this compound’s reactivity or bioactivity?

  • COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in flow chemistry setups .
  • Molecular Docking (AutoDock Vina) : Predicts binding affinities for biological targets (e.g., kinases or antimicrobial enzymes) .
  • ADMET Prediction (SwissADME) : Evaluates pharmacokinetic properties early in drug discovery pipelines .

Advanced: How to evaluate the compound’s biological activity in a research setting?

  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
    • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Measure activity against COX-2 or topoisomerase II via fluorometric assays.
    • SAR Analysis : Modify the tetrahydrofuran or hydroxyethyl groups to assess pharmacophore contributions .

Advanced: What strategies mitigate degradation or instability during storage?

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Monitoring : Use HPLC-PDA to track degradation products over time (e.g., hydrolyzed thioxothiazolidinone rings) .
  • Lyophilization : For long-term stability, lyophilize the compound with cryoprotectants like trehalose .

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